molecular formula C16H20N2O2S B2973879 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868376-59-4

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2973879
CAS No.: 868376-59-4
M. Wt: 304.41
InChI Key: XAOVAUZDZKCUHR-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic benzothiazole derivative intended for research use only in biochemical and pharmacological studies. This compound is part of a class of molecules that have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Researchers can utilize this chemical tool to explore the physiological roles and signaling properties of ZAC, a receptor that is activated by zinc, copper, and protons, and is suggested to be expressed in the brain, pancreas, and other tissues . The mechanism of action for related analogs is characterized as negative allosteric modulation, with evidence suggesting they bind to transmembrane and/or intracellular domains of the receptor to exert noncompetitive inhibition of Zn2+-induced signaling . In vitro electrophysiology studies on similar compounds have demonstrated IC50 values in the low micromolar range (1–3 μM) for ZAC inhibition, with slow onset kinetics suggesting state-dependent channel block . This compound is for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-5-10-18-14-12(20-6-2)8-7-9-13(14)21-16(18)17-15(19)11(3)4/h5,7-9,11H,1,6,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOVAUZDZKCUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C(C)C)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its anticancer, antimicrobial, and other therapeutic effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide is C16H20N2O2SC_{16}H_{20}N_2O_2S, with a molecular weight of approximately 308.41 g/mol. The compound features several functional groups, including an amide linkage and a thiazole moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide can inhibit the proliferation of various cancer cell lines. The mechanism of action may involve the modulation of cell cycle progression and induction of apoptosis.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa15.4Induction of apoptosis
MCF-712.8Cell cycle arrest in G2/M phase
A54910.5Inhibition of anti-apoptotic proteins

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial and fungal strains. Studies suggest that it disrupts microbial cell membranes and inhibits essential metabolic pathways.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Escherichia coli32 µg/mLBactericidal
Staphylococcus aureus16 µg/mLBacteriostatic
Candida albicans8 µg/mLFungicidal

The biological activity of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It can affect pathways related to cell growth and apoptosis, potentially leading to increased cancer cell death.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties, revealing that the compound effectively inhibits pathogenic bacteria responsible for common infections.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The target compound’s allyl and ethoxy groups enhance lipophilicity compared to aryl-substituted analogs like 4g and 4h, which may improve membrane permeability in biological systems.
  • Thermal Stability : The absence of a rigid aryl group in the target compound may reduce crystallinity and lower its melting point relative to 4g (200°C).

Spectroscopic Profiles

Infrared Spectroscopy

  • The target compound’s isobutyramide group generates a C=O stretch near 1650 cm⁻¹, distinct from the dual carbonyl peaks (1690 and 1638 cm⁻¹) observed in 4g and 4h , which arise from benzamide and acryloyl groups .
  • The ethoxy group’s C-O-C asymmetric stretch (~1250 cm⁻¹) and allyl C=C stretch (~1640 cm⁻¹) further differentiate its IR profile.

Nuclear Magnetic Resonance (NMR)

While direct NMR data for the target compound are unavailable, structurally related STING agonists with benzo[d]thiazole cores (e.g., ) exhibit characteristic shifts:

  • Allyl protons: δ 5.1–5.8 ppm (multiplet for CH₂=CH–).
  • Ethoxy group: δ 1.3–1.5 ppm (CH₃), 4.0–4.2 ppm (OCH₂) .
  • Isobutyramide CH₃ groups: δ 1.1–1.3 ppm (split due to diastereotopicity).

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